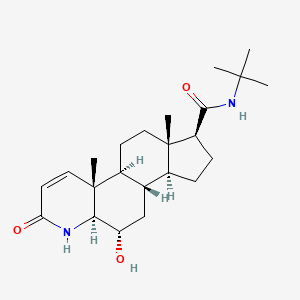

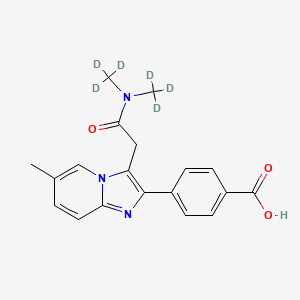

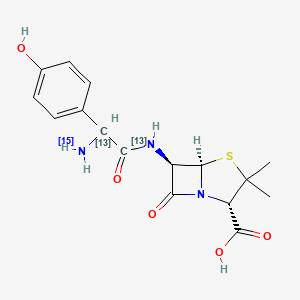

![molecular formula C13H18O3 B564513 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid CAS No. 53949-53-4](/img/structure/B564513.png)

2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid

Descripción general

Descripción

1-Hidroxi Ibuprofeno es un metabolito del ibuprofeno, un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado. El ibuprofeno se usa comúnmente para aliviar los síntomas de la artritis, la fiebre y el dolor, especialmente cuando hay un componente inflamatorio. La fórmula química del 1-hidroxi ibuprofeno es C₁₃H₁₈O₃, y se forma a través de la hidroxilación del ibuprofeno .

Aplicaciones Científicas De Investigación

El 1-hidroxi ibuprofeno tiene varias aplicaciones de investigación científica, que incluyen:

Farmacocinética: El estudio del metabolismo del ibuprofeno y sus metabolitos, incluido el 1-hidroxi ibuprofeno, ayuda a comprender la farmacocinética y la farmacodinámica del ibuprofeno.

Toxicología: Investigación de los efectos toxicológicos de los metabolitos del ibuprofeno, incluido el 1-hidroxi ibuprofeno, para evaluar el perfil de seguridad del ibuprofeno.

Bioquímica: Exploración de las vías enzimáticas involucradas en la hidroxilación del ibuprofeno a 1-hidroxi ibuprofeno.

Mecanismo De Acción

El mecanismo de acción del 1-hidroxi ibuprofeno es similar al del ibuprofeno. Actúa como un inhibidor no selectivo de las enzimas ciclooxigenasas (COX-1 y COX-2), que participan en la síntesis de prostaglandinas y tromboxanos. Al inhibir estas enzimas, el 1-hidroxi ibuprofeno reduce la inflamación, el dolor y la fiebre .

Análisis Bioquímico

Biochemical Properties

1-Hydroxyibuprofen interacts with various enzymes, proteins, and other biomolecules. Its analgesic activity is linked to its anti-inflammatory effects and is related to reduction in the ex vivo production in blood of cyclo-oxygenase (COX)-1 and COX-2 derived prostanoids .

Cellular Effects

1-Hydroxyibuprofen, being a metabolite of ibuprofen, shares similar cellular effects. It influences cell function by reducing inflammation and pain, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Hydroxyibuprofen is closely related to that of ibuprofen. It exerts its effects at the molecular level by inhibiting the COX-1 and COX-2 enzymes, which are involved in the production of prostanoids, compounds that play a key role in inflammation and pain .

Dosage Effects in Animal Models

While specific studies on 1-Hydroxyibuprofen dosage effects in animal models are limited, ibuprofen, from which 1-Hydroxyibuprofen is derived, has been extensively studied. The effects of ibuprofen vary with different dosages, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

1-Hydroxyibuprofen is involved in the metabolic pathways of ibuprofen. It is one of the major metabolites of ibuprofen, indicating that it interacts with the enzymes involved in ibuprofen metabolism .

Subcellular Localization

As a small, lipid-soluble molecule, it is likely to be able to cross cell membranes and distribute throughout the cell .

Métodos De Preparación

La síntesis del 1-hidroxi ibuprofeno generalmente implica la hidroxilación del ibuprofeno. Esto se puede lograr a través de varias rutas sintéticas, que incluyen:

Síntesis Química: La hidroxilación del ibuprofeno se puede llevar a cabo utilizando reactivos químicos como el peróxido de hidrógeno en presencia de un catalizador como el cloruro de hierro(III).

Biotransformación: La biotransformación microbiana utilizando cepas específicas de bacterias u hongos también se puede emplear para hidrolizar el ibuprofeno a 1-hidroxi ibuprofeno.

Análisis De Reacciones Químicas

El 1-hidroxi ibuprofeno experimenta varias reacciones químicas, que incluyen:

Oxidación: El 1-hidroxi ibuprofeno se puede oxidar aún más para formar ibuprofeno carboxílico.

Reducción: La reducción del 1-hidroxi ibuprofeno puede producir ibuprofeno.

Sustitución: El grupo hidroxilo en el 1-hidroxi ibuprofeno puede participar en reacciones de sustitución para formar varios derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen ibuprofeno carboxílico e ibuprofeno .

Comparación Con Compuestos Similares

El 1-hidroxi ibuprofeno se puede comparar con otros compuestos similares, como:

Ibuprofeno: El compuesto original, ampliamente utilizado como AINE.

Ibuprofeno Carboxílico: Otro metabolito del ibuprofeno formado a través de la oxidación adicional del 1-hidroxi ibuprofeno.

2-Hidroxi Ibuprofeno: Otro metabolito hidroxilado del ibuprofeno.

El 1-hidroxi ibuprofeno es único en su posición específica de hidroxilación, lo que influye en sus propiedades farmacocinéticas y farmacodinámicas en comparación con otros metabolitos .

Propiedades

IUPAC Name |

2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOQYHYFRKTDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016132 | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53949-53-4 | |

| Record name | 2-[4′-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53949-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4'-(1-HYDROXY-2-METHYLPROPYL)PHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1S87ZA87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is 1-Hydroxyibuprofen formed and what does its presence indicate?

A1: 1-Hydroxyibuprofen is a minor metabolite of ibuprofen, primarily generated through metabolic processes in the liver. [] Its presence in urine samples can serve as a marker for ibuprofen intake, particularly in contexts like doping control in equestrian sports. []

Q2: Why is the removal efficiency of 1-Hydroxyibuprofen from wastewater often lower than that of its parent compound, ibuprofen?

A2: Research suggests that 1-Hydroxyibuprofen, with its relatively low log D value (a measure of lipophilicity), exhibits lower removal efficiency in wastewater treatment plants (WWTPs) compared to ibuprofen, which has a higher log D value. [] This difference implies that 1-Hydroxyibuprofen might be more persistent in water environments.

Q3: Are there any analytical methods specifically designed for detecting and quantifying 1-Hydroxyibuprofen in complex matrices like wastewater?

A3: Yes, researchers have developed sensitive and selective analytical methods for 1-Hydroxyibuprofen determination. One such approach utilizes cork as a natural sorbent phase in rotating-disk sorptive extraction to isolate and preconcentrate 1-Hydroxyibuprofen from aqueous samples. []

Q4: What are the potential environmental concerns regarding 1-Hydroxyibuprofen and similar pharmaceutical metabolites?

A5: The presence of pharmaceuticals and their metabolites, including 1-Hydroxyibuprofen, in water resources raises concerns about potential ecotoxicological effects. [, ] Further research is needed to fully understand the long-term impacts of these compounds on aquatic ecosystems and develop effective mitigation strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

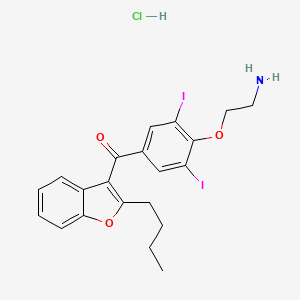

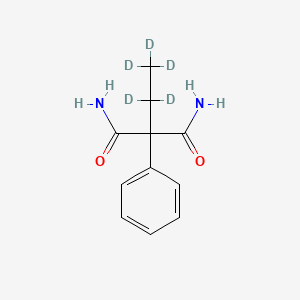

![6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B564437.png)

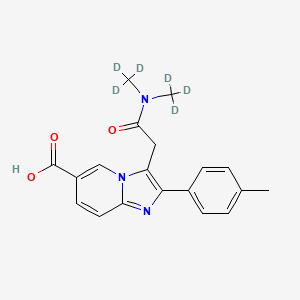

![2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid](/img/structure/B564442.png)